molecular formula C15H12ClIO3 B8792681 1-(3-Chloro-2-hydroxy-4-((4-iodobenzyl)oxy)phenyl)ethanone

1-(3-Chloro-2-hydroxy-4-((4-iodobenzyl)oxy)phenyl)ethanone

Cat. No. B8792681
M. Wt: 402.61 g/mol
InChI Key: YUCIIBVXTUWZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2-hydroxy-4-((4-iodobenzyl)oxy)phenyl)ethanone is a useful research compound. Its molecular formula is C15H12ClIO3 and its molecular weight is 402.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-2-hydroxy-4-((4-iodobenzyl)oxy)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-2-hydroxy-4-((4-iodobenzyl)oxy)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Chloro-2-hydroxy-4-((4-iodobenzyl)oxy)phenyl)ethanone

Molecular Formula

C15H12ClIO3

Molecular Weight

402.61 g/mol

IUPAC Name

1-[3-chloro-2-hydroxy-4-[(4-iodophenyl)methoxy]phenyl]ethanone

InChI

InChI=1S/C15H12ClIO3/c1-9(18)12-6-7-13(14(16)15(12)19)20-8-10-2-4-11(17)5-3-10/h2-7,19H,8H2,1H3

InChI Key

YUCIIBVXTUWZBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OCC2=CC=C(C=C2)I)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 1-bromomethyl-4-iodo-benzene (10.00 g, 33.7 mmol) to a solution of 1-(3-chloro-2,4-dihydroxy-phenyl)-ethanone (7.92 g, 42.4 mmol) and cesium carbonate (16.6 g, 50.9 mmol) in dimethylformamide (250 mL) and stir. After 18 hours, pour reaction into water and extract with ethyl acetate. Combine organic layers and wash with 2N NaOH. Dry with sodium sulfate, filter, and concentrate under reduced pressure to give a residue. Purify the residue by flash chromatography eluting with a gradient of ethyl acetate:hexanes to yield the title product as a tan solid (4.00 g, 23%): 1H NMR (DMSO-d6) δ 2.62 (s, 3H), 5.33 (s, 2H), 6.87 (d, 1H), 7.27 (d, 2H), 7.78 (d, 2H), 7.94 (d, 1H), 13.13 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.92 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
23%

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